molecular formula C11H22N4O B3052476 Bis(4-methylpiperazin-1-yl)methanone CAS No. 4180-30-7

Bis(4-methylpiperazin-1-yl)methanone

Cat. No.: B3052476
CAS No.: 4180-30-7
M. Wt: 226.32 g/mol
InChI Key: JDSZAPBISRHOMR-UHFFFAOYSA-N
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Description

Bis(4-methylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C11H22N4O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anti-nociceptive, and anticancer properties .

Mechanism of Action

Target of Action

Bis(4-methylpiperazin-1-yl)methanone, also known as LQFM182, primarily targets pro-inflammatory mediators such as TNF-α and IL-1β . These cytokines play a crucial role in the inflammatory process, leading to the cardinal signs of inflammation including pain, heat, redness, and swelling .

Mode of Action

LQFM182 interacts with its targets by reducing the levels of pro-inflammatory cytokines TNF-α and IL-1β . This interaction results in a decrease in inflammation and pain, as evidenced by the reduction in the number of writhings induced by acetic acid and the paw licking time of animals in the second phase of the formalin test .

Biochemical Pathways

The compound affects the inflammatory pathway, which is characterized by the production and release of pro-inflammatory mediators . The reduction in the levels of TNF-α and IL-1β cytokines leads to a decrease in the downstream effects of these mediators, such as pain and inflammation .

Pharmacokinetics

The compound has been shown to have an effect when administered orally in doses of 50, 100, or 200 mg/kg

Result of Action

The action of LQFM182 results in a reduction of inflammation and pain. Specifically, it decreases the number of writhings induced by acetic acid, reduces the paw licking time of animals in the second phase of the formalin test, and reduces oedema formation at all hours of the paw oedema induced by carrageenan test . In the pleurisy test, it reduces cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-methylpiperazin-1-yl)methanone typically involves the reaction of 4-methylpiperazine with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

    Reactants: 4-methylpiperazine and phosgene.

    Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent unwanted side reactions.

    Procedure: The reactants are mixed and heated to a specific temperature to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Bis(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

Bis(4-methylpiperazin-1-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-methylpiperazin-1-yl)methanone is unique due to its specific molecular structure, which allows it to interact with a variety of biological targets. Its dual piperazine rings provide a versatile framework for chemical modifications, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

bis(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O/c1-12-3-7-14(8-4-12)11(16)15-9-5-13(2)6-10-15/h3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSZAPBISRHOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333654
Record name bis(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4180-30-7
Record name bis(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In THF (20 mL) were dissolved 2-(3-azabicyclo[3.1.0]hexan-3-yl)-4-((3-chloro-4-methoxybenzyl)amine)pyrimidine-5-carboxylic acid (153 mg, 0.41 mmol), 1-methylpiperazine (49 mg, 0.49 mmol) and HATU (188 mg, 0.49 mmol). The solution was cooled in an ice bath then DIEA was added dropwisely (0.14 mL, 0.82 mmol). The reaction was conducted at ambient temperature for 8 h, followed by addition of water (20 mL) and extraction with ethyl acetate or DCM. The organic phase was dried, concentrated and purified by silica gel column chromatography (DCM/methanol=25/1) to give 2-(3-azabicyclo[3.1.0]hexan-3-yl)-4-((3-chloro-4-methoxybenzyl)amino)pyrimidin-5-yl)(4-methylpiperazin-1-yl)ketone (35 mg, 19% yield).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
2-(3-azabicyclo[3.1.0]hexan-3-yl)-4-((3-chloro-4-methoxybenzyl)amine)pyrimidine-5-carboxylic acid
Quantity
153 mg
Type
reactant
Reaction Step Three
Quantity
49 mg
Type
reactant
Reaction Step Three
Name
Quantity
188 mg
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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